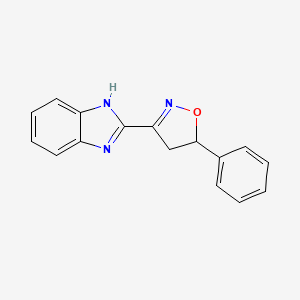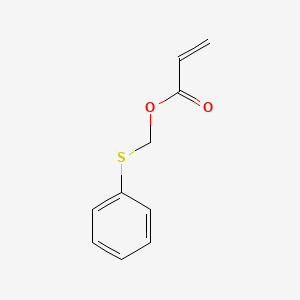
Hexadecyl 2,3-bis(hexadecyloxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecyl 2,3-bis(hexadecyloxy)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is known for its long carbon chains, which contribute to its unique properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexadecyl 2,3-bis(hexadecyloxy)propanoate can be synthesized through the esterification of hexadecanol with propanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to the required temperature, and the ester is separated from the reaction mixture through distillation.
Análisis De Reacciones Químicas
Types of Reactions: Hexadecyl 2,3-bis(hexadecyloxy)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield hexadecanol and propanoic acid.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Alcohols in the presence of a catalyst such as sodium methoxide.
Major Products Formed:
Hydrolysis: Hexadecanol and propanoic acid.
Reduction: Hexadecanol and 2,3-bis(hexadecyloxy)propanol.
Transesterification: Various esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
Hexadecyl 2,3-bis(hexadecyloxy)propanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential use in lipid-based drug delivery systems.
Medicine: Explored for its role in the formulation of topical creams and ointments.
Industry: Utilized in the production of surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of Hexadecyl 2,3-bis(hexadecyloxy)propanoate involves its interaction with lipid membranes. The long carbon chains allow the compound to integrate into lipid bilayers, altering their properties. This integration can affect membrane fluidity and permeability, which is crucial for its applications in drug delivery and topical formulations.
Comparación Con Compuestos Similares
- Hexadecyl propanoate
- Hexadecyl acetate
- Hexadecyl butanoate
Comparison: Hexadecyl 2,3-bis(hexadecyloxy)propanoate is unique due to its two long hexadecyloxy chains attached to the propanoate backbone. This structure provides it with distinct physicochemical properties compared to other similar esters. For instance, its higher molecular weight and longer carbon chains contribute to its enhanced stability and integration into lipid membranes.
Propiedades
Número CAS |
64713-41-3 |
|---|---|
Fórmula molecular |
C51H102O4 |
Peso molecular |
779.4 g/mol |
Nombre IUPAC |
hexadecyl 2,3-dihexadecoxypropanoate |
InChI |
InChI=1S/C51H102O4/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-53-49-50(54-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)51(52)55-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h50H,4-49H2,1-3H3 |
Clave InChI |
SVJWKUOWOIKJDY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOCC(C(=O)OCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methylidene-1,3,8,8a-tetrahydroazireno[1,2-b]isoquinoline](/img/structure/B14502583.png)
![1,2-Diphenylbenzo[b]cyclopenta[e]pyran-3-carbaldehyde](/img/structure/B14502587.png)
![4-[(1E)-3-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)triaz-1-en-1-yl]benzonitrile](/img/structure/B14502591.png)
![Bis{10-[(2-methylacryloyl)oxy]decyl} hexanedioate](/img/structure/B14502606.png)

![N~1~-Methyl-N~3~-{1-[3-(3-phenylpropoxy)phenyl]ethyl}propane-1,3-diamine](/img/structure/B14502612.png)
![Benzenepropanamide, 3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-alpha-chloro-N-(2-methoxyphenyl)-beta-oxo-](/img/structure/B14502623.png)

![5-Chloro-N-[2-(4-ethylphenyl)ethyl]-2-methoxybenzamide](/img/structure/B14502626.png)



![N,N,N-Triethyl-2-{[(propan-2-yl)oxy]sulfonyl}ethan-1-aminium chloride](/img/structure/B14502635.png)
